molecular formula C8H12OS B13193141 2-(Thiolan-3-yl)cyclopropane-1-carbaldehyde

2-(Thiolan-3-yl)cyclopropane-1-carbaldehyde

Cat. No.: B13193141
M. Wt: 156.25 g/mol
InChI Key: FNRWFTWONOTGNL-UHFFFAOYSA-N
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Description

2-(Thiolan-3-yl)cyclopropane-1-carbaldehyde is an organic compound characterized by a cyclopropane ring substituted with a thiolan group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclopropanation of an appropriate alkene using a carbene precursor, followed by thiolation and oxidation to introduce the aldehyde group .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and continuous flow processes to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(Thiolan-3-yl)cyclopropane-1-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Thiolan-3-yl)cyclopropane-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Thiolan-3-yl)cyclopropane-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The thiolan group can also interact with sulfur-containing biomolecules, influencing biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Thiolan-3-yl)cyclopropane-1-carbaldehyde is unique due to the presence of both a thiolan group and an aldehyde functional group on a cyclopropane ring.

Properties

Molecular Formula

C8H12OS

Molecular Weight

156.25 g/mol

IUPAC Name

2-(thiolan-3-yl)cyclopropane-1-carbaldehyde

InChI

InChI=1S/C8H12OS/c9-4-7-3-8(7)6-1-2-10-5-6/h4,6-8H,1-3,5H2

InChI Key

FNRWFTWONOTGNL-UHFFFAOYSA-N

Canonical SMILES

C1CSCC1C2CC2C=O

Origin of Product

United States

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